molecular formula C18H15ClN2O2 B2703353 (E)-3-(2-chlorophenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide CAS No. 1351664-19-1

(E)-3-(2-chlorophenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide

Cat. No.: B2703353
CAS No.: 1351664-19-1
M. Wt: 326.78
InChI Key: VSIQWZHEFBAPBX-SOFGYWHQSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the methods and conditions used to create the compound. This can include the starting materials, catalysts, temperature, pressure, and other factors .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and electron microscopy can be used to determine the structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with other compounds, decomposition reactions, and redox reactions .


Physical and Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound. Physical properties can include melting point, boiling point, solubility, and density. Chemical properties can include reactivity, acidity or basicity, and redox potential .

Scientific Research Applications

Tyrosine Kinase Inhibitors

A study explored the development of tyrosine kinase inhibitors, focusing on 4-anilinoquinazoline- and 4-anilinopyrido[3,4-d]pyrimidine-6-acrylamides, highlighting their role as potent erbB tyrosine kinase inactivators. These compounds, including derivatives with various Michael acceptor units, were investigated for their irreversible inhibition capabilities, with a particular interest in enhancing solubility and pharmacological efficacy. The research suggests these compounds have significant potential in cancer therapy, particularly in targeting the epidermal growth factor receptor (EGFR) and erbB2, underscoring the compound's relevance in developing new anticancer therapies (Smaill et al., 2001).

Metal-Free Organic Synthesis

Another study presented a metal-free method for synthesizing 4-substituted isoquinoline-1,3(2H,4H)-dione derivatives via an alkyl radical induced addition/cyclization of acrylamide. This process highlights the compound's utility in creating complex organic structures without the need for metal catalysts, providing a new avenue for synthesizing isoquinolinone derivatives with potential applications in pharmaceuticals and material science (Zhu, Zhou, & Xia, 2016).

Antitumor Activity

Research into quinolinyl acrylate derivatives explored their antitumor properties, particularly against prostate cancer. This study synthesized new quinolinyl acrylate derivatives and evaluated their efficacy in vitro and in vivo against human prostate cancer cells. The findings indicate that certain derivatives can significantly reduce tumor growth, providing insight into the potential therapeutic applications of these compounds in treating prostate cancer (Rodrigues et al., 2012).

Antimicrobial and Anticancer Evaluation

Another study focused on the synthesis of new 2-chloro-3-hetarylquinolines, assessing their antibacterial and anticancer activities. This research underscores the compound's versatility in generating derivatives with significant biological activities, offering potential applications in developing new antimicrobial and anticancer agents (Bondock & Gieman, 2015).

Mechanism of Action

The mechanism of action refers to how the compound interacts with biological systems. This can involve binding to specific receptors, inhibiting certain enzymes, or interacting with DNA .

Safety and Hazards

Safety and hazard analysis involves understanding the potential risks associated with the compound. This can include toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve further studies to understand the compound’s properties, potential applications, and ways to improve its synthesis .

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c19-16-4-2-1-3-13(16)6-8-17(22)21-14-7-5-12-9-10-20-18(23)15(12)11-14/h1-8,11H,9-10H2,(H,20,23)(H,21,22)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIQWZHEFBAPBX-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC(=C2)NC(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC(=O)C2=C1C=CC(=C2)NC(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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